N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H14FN3O2S and its molecular weight is 307.34. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
One of the applications of compounds structurally similar to N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is in the field of anti-inflammatory drugs. A study by K. Sunder and Jayapal Maleraju (2013) synthesized derivatives that exhibited significant anti-inflammatory activity.
Antibacterial Agents
Compounds with similar structures have also been researched for their potential as antibacterial agents. A study by G. Zurenko et al. (1996) discussed the activities of novel oxazolidinone analogs, which showed promise against various bacterial clinical isolates.
Antitumor Activities
Another significant application is in the field of antitumor research. For instance, Xiong Jing (2011) synthesized compounds from similar chemical classes that showed selective anti-tumor activities, indicating potential for cancer treatment.
Herbicidal Activity
Research by Daoxin Wu et al. (2011) has demonstrated the use of similar compounds in herbicides, particularly against dicotyledonous weeds.
Molecular Modeling and Anticancer Screening
Compounds with similar structures have been used in molecular modeling and anticancer screening. A study by Sraa Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities towards different cancer cell lines.
Radioligand Imaging
Research into radioligand imaging has also utilized similar compounds. F. Dollé et al. (2008) discussed the synthesis of specific ligands for imaging translocator proteins using positron emission tomography.
Antimicrobial Activity
Novel thienopyrimidine linked rhodanine derivatives with structures similar to the compound have been prepared and shown to possess antimicrobial potency. This was elaborated in the study by Nagaraju Kerru et al. (2019).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in the presence of a base to form the intermediate N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "3-fluoro-4-methylbenzoyl chloride", "2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in a solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir.", "Step 3: Slowly add 3-fluoro-4-methylbenzoyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization to obtain N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide." ] } | |
CAS No. |
898421-74-4 |
Molecular Formula |
C14H14FN3O2S |
Molecular Weight |
307.34 |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H14FN3O2S/c1-8-3-4-10(5-11(8)15)17-12(19)7-21-13-9(2)6-16-14(20)18-13/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) |
InChI Key |
ZJTFNBFWMLSSHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=NC(=O)N2)C)F |
solubility |
not available |
Origin of Product |
United States |
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